Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-
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Overview
Description
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is a chemical compound with the molecular formula C10H12Cl2F2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of two fluorine atoms, two chlorine atoms, and a tert-butyl group attached to the silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- typically involves the reaction of 3,4-dichlorophenylsilane with tert-butyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents, under inert atmosphere conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes with fewer substituents.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves its ability to form stable bonds with other atoms and molecules. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis. The presence of fluorine and chlorine atoms enhances the compound’s reactivity and allows for selective modifications of target molecules.
Comparison with Similar Compounds
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar in structure but lacks the fluorine atoms.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains similar substituents but has a different core structure.
Uniqueness
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens with the silicon atom allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
647842-26-0 |
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Molecular Formula |
C10H12Cl2F2Si |
Molecular Weight |
269.19 g/mol |
IUPAC Name |
tert-butyl-(3,4-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
InChI Key |
XBHLSJSHZCRKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F |
Origin of Product |
United States |
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